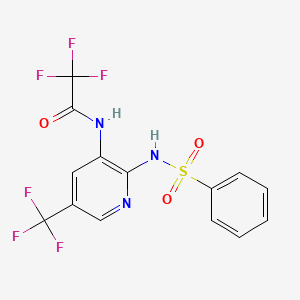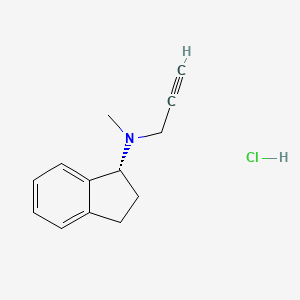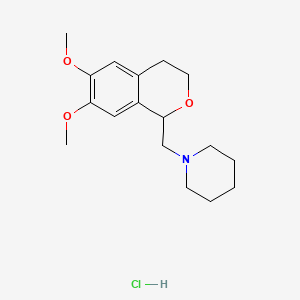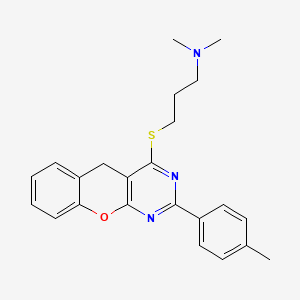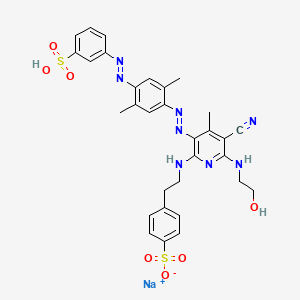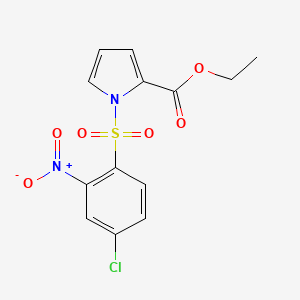
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and an ethyl ester group, along with a sulfonyl group attached to a chlorinated nitrophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of a nitrile group.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Pyrrole-2-carboxylic acid, 1-((4-bromo-2-nitrophenyl)sulfonyl)-, ethyl ester: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a nitrophenyl group makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
163460-54-6 |
|---|---|
Molecular Formula |
C13H11ClN2O6S |
Molecular Weight |
358.75 g/mol |
IUPAC Name |
ethyl 1-(4-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)10-4-3-7-15(10)23(20,21)12-6-5-9(14)8-11(12)16(18)19/h3-8H,2H2,1H3 |
InChI Key |
ZSXUWILVJKMINR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



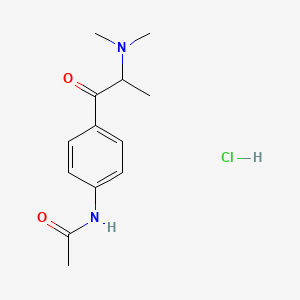
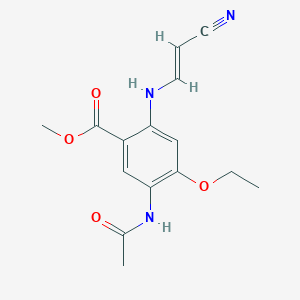
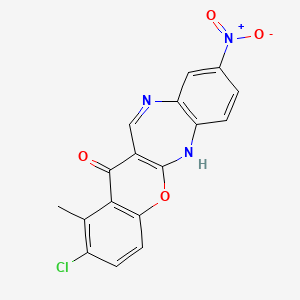
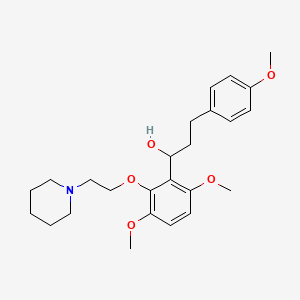
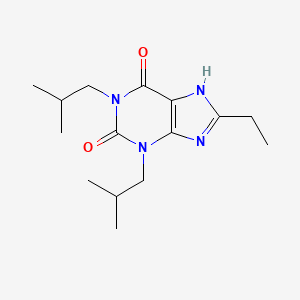
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
